molecular formula C19H21ClFN3O3 B2970901 N1-(3-chloro-4-fluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953006-93-4

N1-(3-chloro-4-fluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2970901
CAS RN: 953006-93-4
M. Wt: 393.84
InChI Key: QNAGUTFBQJTYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClFN3O3 and its molecular weight is 393.84. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research has demonstrated the role of orexin (OX) receptors in modulating feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) investigated the effects of various OX receptor antagonists, including SB-649868 and GSK1059865, in a binge eating (BE) model in female rats. These compounds, which act on OX1/OX2 receptors, were shown to selectively reduce BE for highly palatable food without affecting standard food pellet intake, highlighting a significant role of OX1R mechanisms in binge eating behaviors. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Catalytic Activity in Cu-Catalyzed Coupling Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, as reported by Bhunia et al. (2017). This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures, providing a useful tool for the synthesis of pharmaceutically important building blocks (Bhunia et al., 2017).

PET Imaging for CB1 Cannabinoid Receptors

Another application of structurally similar compounds is in the field of positron emission tomography (PET) imaging. Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033) as a potential radiotracer for studying CB1 cannabinoid receptors in the brain. This demonstrates the utility of such compounds in non-invasive imaging techniques to explore receptor distribution and density, which could have implications in understanding various neurological conditions (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAGUTFBQJTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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